Cas no 2138344-02-0 (Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro-)

Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro-, is a structurally complex organic compound featuring a fused cyclopropane-indene core with a furanyl substituent. Its unique bicyclic framework and functional groups make it a valuable intermediate in synthetic organic chemistry, particularly for constructing polycyclic systems or heterocyclic derivatives. The presence of the carboxylic acid moiety enhances its utility in further derivatization, such as amide formation or esterification. The furan ring introduces potential for additional functionalization or coordination chemistry applications. This compound is of interest in pharmaceutical and materials research due to its rigid, three-dimensional scaffold, which can influence molecular properties in target applications. Proper handling requires standard laboratory precautions for carboxylic acids and furan-containing compounds.
Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- structure
2138344-02-0 structure
商品名:Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro-
CAS番号:2138344-02-0
MF:C15H12O3
メガワット:240.253984451294
CID:5268230

Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- 化学的及び物理的性質

名前と識別子

    • Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro-
    • インチ: 1S/C15H12O3/c16-15(17)14-11-7-9-6-8(12-2-1-5-18-12)3-4-10(9)13(11)14/h1-6,11,13-14H,7H2,(H,16,17)
    • InChIKey: ZTCIYXKJFOHCIR-UHFFFAOYSA-N
    • ほほえんだ: C12C(C(O)=O)C1CC1=C2C=CC(C2=CC=CO2)=C1

Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-361194-0.25g
4-(furan-2-yl)-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
2138344-02-0 95.0%
0.25g
$1235.0 2025-03-18
Enamine
EN300-361194-2.5g
4-(furan-2-yl)-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
2138344-02-0 95.0%
2.5g
$2631.0 2025-03-18
Enamine
EN300-361194-0.5g
4-(furan-2-yl)-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
2138344-02-0 95.0%
0.5g
$1289.0 2025-03-18
Enamine
EN300-361194-10.0g
4-(furan-2-yl)-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
2138344-02-0 95.0%
10.0g
$5774.0 2025-03-18
Enamine
EN300-361194-1.0g
4-(furan-2-yl)-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
2138344-02-0 95.0%
1.0g
$1343.0 2025-03-18
Enamine
EN300-361194-5.0g
4-(furan-2-yl)-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
2138344-02-0 95.0%
5.0g
$3894.0 2025-03-18
Enamine
EN300-361194-0.05g
4-(furan-2-yl)-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
2138344-02-0 95.0%
0.05g
$1129.0 2025-03-18
Enamine
EN300-361194-0.1g
4-(furan-2-yl)-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
2138344-02-0 95.0%
0.1g
$1183.0 2025-03-18

Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- 関連文献

Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro-に関する追加情報

Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- (CAS No. 2138344-02-0): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

The compound Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- (CAS No. 2138344-02-0) represents a fascinating molecule in the realm of organic chemistry, characterized by its unique structural features and potential applications in various scientific domains. This introduction aims to provide a detailed exploration of its chemical properties, synthesis methods, and the latest research findings that highlight its significance in modern chemical biology and pharmaceutical development.

The molecular structure of Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- encompasses a bicyclic system consisting of a cyclopropyl ring fused with an indene moiety. The presence of a carboxylic acid group at the 1-position and a furanyl substituent at the 4-position introduces additional functional diversity to the molecule. This unique arrangement not only makes it an intriguing subject for synthetic chemists but also opens up possibilities for its use in drug design and material science.

In terms of chemical reactivity, the carboxylic acid group provides opportunities for further functionalization through esterification, amidation, or coupling reactions with other bioactive molecules. The furanyl ring, on the other hand, can participate in hydrogen bonding interactions and exhibits electronic properties that can influence the overall behavior of the compound in biological systems. These features make it a valuable scaffold for developing novel compounds with specific biological activities.

The synthesis of Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- has been a subject of interest for synthetic chemists due to its structural complexity. One of the key synthetic approaches involves the cyclization of appropriately substituted precursors followed by functional group transformations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing the number of steps and improving yields.

Recent research has highlighted the potential applications of Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- in the field of medicinal chemistry. Studies have demonstrated its ability to interact with various biological targets, making it a promising candidate for further development as an active pharmaceutical ingredient (API). For instance, preliminary investigations suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. These findings are particularly noteworthy given the increasing demand for novel therapeutic agents that can modulate inflammatory responses without significant side effects.

The role of computational chemistry in understanding the behavior of Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- has also been increasingly recognized. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. This information is crucial for designing experiments and optimizing lead compounds for drug development. Additionally, computational studies have helped in identifying key structural features that contribute to its bioactivity.

Beyond its pharmaceutical applications, Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- has shown promise in material science. Its unique structural motifs make it a suitable candidate for developing new materials with enhanced properties such as luminescence or electronic conductivity. Researchers are exploring its potential use in organic light-emitting diodes (OLEDs) and other advanced materials where precise control over molecular structure is essential.

The future direction of research on Cycloprop[a]indene-1-carboxylic acid, 4-(2-furanyl)-1,1a,6,6a-tetrahydro- is likely to focus on expanding its applications and understanding its mechanisms of action more thoroughly. As synthetic methods continue to improve,the accessibility of this compound will increase,allowing for more comprehensive studies. Collaborative efforts between synthetic chemists、biologists、and pharmacologists will be crucial in unlocking its full potential.

In conclusion,Cycloprop[a]indene-1-carboxylic acid,4-(2-furanyl)-1,1a,6,6a-tetrahydro- (CAS No. 2138344-02-0) is a versatile compound with significant implications in both chemical biology and material science。Its unique structural features,reactivity,and potential applications make it a compelling subject for further research。As our understanding of its properties grows,so too will its utility in developing new drugs and advanced materials。

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